N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2/c28-19-9-8-17(15-5-4-10-21-13-15)24-26(19)12-11-22-20(29)18-14-23-27(25-18)16-6-2-1-3-7-16/h1-10,13-14H,11-12H2,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFGPQGIFZDDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a pyridazine core linked to a triazole moiety and an amide functional group , which are crucial for its biological activity. The presence of these structural elements suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyridazine and triazole groups may play significant roles in binding to active sites, influencing enzyme activity or receptor signaling pathways.
Anticancer Activity
Research indicates that derivatives of pyridazine and triazole compounds often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines, demonstrating their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 26 | Induces apoptosis |
| Compound B | MCF7 | 0.39 | Autophagy without apoptosis |
| Compound C | NCI-H460 | 0.16 | Inhibits Aurora-A kinase |
These findings suggest that this compound may exhibit similar effects, warranting further investigation into its anticancer potential .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Pyridazine derivatives have been reported to possess activity against various bacterial strains, indicating a potential role in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Study 1: Antitumor Activity
In a recent study by Xia et al., a series of pyridazine derivatives were synthesized and evaluated for their antitumor activity. One derivative exhibited an IC50 value of 49.85 µM against the A549 cell line, indicating significant growth inhibition . This underscores the potential of triazole-pyridazine hybrids in cancer therapy.
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of related compounds. It was found that certain derivatives inhibited Aurora-A kinase with IC50 values as low as 0.16 µM, suggesting that this compound could similarly affect kinase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
